molecular formula C12H11ClN2O B8484025 6-(3-chlorophenyl)-4-ethylpyridazin-3(2H)-one

6-(3-chlorophenyl)-4-ethylpyridazin-3(2H)-one

Cat. No. B8484025
M. Wt: 234.68 g/mol
InChI Key: VEVKJCFIRDAVIZ-UHFFFAOYSA-N
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Patent
US07776857B2

Procedure details

A RBF was charged with 4-(3-chlorophenyl)-2-ethyl-2-hydroxy-4-oxobutanoic acid (2.78 g, 10.8 mmol), hydrazine (0.510 ml, 16.2 mmol) and 11 mL of n-BuOH. A Dean-Stark apparatus fitted with a reflux condenser was attached, and the mixture was heated under nitrogen at 130° C. for 15 h. Upon cooling a precipitate formed, which was filtered, washed with cold EtOH, and dried. 6-(3-chlorophenyl)-4-ethylpyridazin-3(2H)-one was isolated as a white solid. MS m/z=235 [M+H]+. Calc'd for C12H11ClN2O: 234.68.
Name
4-(3-chlorophenyl)-2-ethyl-2-hydroxy-4-oxobutanoic acid
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][C:10]([CH2:15][CH3:16])(O)[C:11](O)=[O:12])[CH:5]=[CH:6][CH:7]=1.[NH2:18][NH2:19]>CCCCO>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([CH2:15][CH3:16])[C:11](=[O:12])[NH:18][N:19]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
4-(3-chlorophenyl)-2-ethyl-2-hydroxy-4-oxobutanoic acid
Quantity
2.78 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(CC(C(=O)O)(O)CC)=O
Name
Quantity
0.51 mL
Type
reactant
Smiles
NN
Name
Quantity
11 mL
Type
solvent
Smiles
CCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A Dean-Stark apparatus fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling a precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
which was filtered
WASH
Type
WASH
Details
washed with cold EtOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=1C=C(C(NN1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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